molecular formula C20H20N4O3 B14148964 N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide CAS No. 836634-67-4

N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

Cat. No.: B14148964
CAS No.: 836634-67-4
M. Wt: 364.4 g/mol
InChI Key: NUGKTZYCTNQSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a phthalazinone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the phthalazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydrideThe final step usually involves the acylation of the intermediate compound with acetic anhydride to form the desired acetamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide stands out due to its unique combination of a morpholine ring, a phenyl group, and a phthalazinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

836634-67-4

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

InChI

InChI=1S/C20H20N4O3/c25-18(21-23-10-12-27-13-11-23)14-24-20(26)17-9-5-4-8-16(17)19(22-24)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,25)

InChI Key

NUGKTZYCTNQSML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4

solubility

54.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.